Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxy-L-argininamide

Botulinum neurotoxin metalloprotease inhibition X-ray crystallography

N-Hydroxy-L-argininamide (CAS 5699-67-2), synonymously L-arginine hydroxamate, is a synthetic arginine derivative formed by formal condensation of the carboxy group of L-arginine with hydroxylamine, yielding a hydroxamic acid (–CONHOH) functional group in place of the carboxylic acid while retaining the intact guanidine side chain. It is classified as both a hydroxamic acid and a guanidine-bearing amino acid derivative (ChEBI:75419), with molecular formula C₆H₁₅N₅O₂ and molecular weight 189.22 g/mol.

Molecular Formula C6H15N5O2
Molecular Weight 189.22 g/mol
CAS No. 5699-67-2
Cat. No. B1606290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-L-argininamide
CAS5699-67-2
Synonymsarginine hydroxamate
argininehydroxamic acid
argininehydroxamic acid, (S)-isome
Molecular FormulaC6H15N5O2
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NO)N)CN=C(N)N
InChIInChI=1S/C6H15N5O2/c7-4(5(12)11-13)2-1-3-10-6(8)9/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1
InChIKeyIXHTVNGQTIZAFS-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-L-argininamide (CAS 5699-67-2): Structural Identity, Pharmacophore Class, and Procurement-Relevant Characteristics


N-Hydroxy-L-argininamide (CAS 5699-67-2), synonymously L-arginine hydroxamate, is a synthetic arginine derivative formed by formal condensation of the carboxy group of L-arginine with hydroxylamine, yielding a hydroxamic acid (–CONHOH) functional group in place of the carboxylic acid while retaining the intact guanidine side chain [1]. It is classified as both a hydroxamic acid and a guanidine-bearing amino acid derivative (ChEBI:75419), with molecular formula C₆H₁₅N₅O₂ and molecular weight 189.22 g/mol [2]. The compound is structurally distinct from the biosynthetic nitric oxide synthase (NOS) intermediate Nω-hydroxy-L-arginine (NOHA), which bears hydroxylation on the guanidine nitrogen rather than a hydroxamic acid terminus, and from nor-NOHA, which has a truncated methylene chain [3]. This dual pharmacophore—a guanidine group for arginine-recognition site binding and a hydroxamic acid moiety capable of bidentate metal chelation—underpins its multi-target biochemical profile spanning BoNT/A light chain inhibition, arginine metabolism modulation, and bacterial stringent response induction [4].

Why N-Hydroxy-L-argininamide Cannot Be Substituted by Nω-Hydroxy-L-arginine (NOHA) or nor-NOHA in Research Procurement


Although N-Hydroxy-L-argininamide (L-arginine hydroxamate), Nω-hydroxy-L-arginine (NOHA), and nor-NOHA are frequently discussed together as arginine-metabolism modulators, their structural divergence produces pharmacologically non-interchangeable profiles. L-Arginine hydroxamate possesses a hydroxamic acid (–CONHOH) group that enables bidentate metal-ion chelation (Zn²⁺, Ni²⁺, Cu²⁺) critical for metalloprotease and HDAC inhibition, a property entirely absent in NOHA and nor-NOHA, which bear a hydroxylated guanidine (–NH–C(=NOH)–NH₂) instead [1]. This structural difference translates into distinct target selectivity: L-arginine hydroxamate is a crystallographically validated inhibitor of the Zn²⁺-dependent BoNT/A light chain (PDB 2IMB), whereas NOHA functions primarily as a competitive arginase inhibitor and NOS intermediate [2]. Furthermore, L-arginine hydroxamate uniquely induces the bacterial stringent response via (p)ppGpp accumulation, a property not shared by NOHA or nor-NOHA, underpinning its decades-long use as a selection agent for arginine regulatory mutants [3]. Substituting one compound for another without verifying target-specific activity risks generating irreproducible or mechanistically invalid results [4].

Quantitative Comparator Evidence for N-Hydroxy-L-argininamide (CAS 5699-67-2): Head-to-Head and Cross-Study Differentiation Data


BoNT/A Light Chain Inhibition: Crystallographic Binding Evidence vs. 4-Chlorocinnamic Hydroxamate

N-Hydroxy-L-argininamide (L-arginine hydroxamate) is co-crystallized with Clostridium botulinum neurotoxin serotype A light chain (BoNT/A-LC) at 2.41 Å resolution (PDB 2IMB), providing direct atomic-level evidence of active-site occupancy [1]. In the same study, the authors directly compared L-arginine hydroxamate with two more potent inhibitors, 4-chlorocinnamic hydroxamate (PDB 2ILP) and 2,4-dichlorocinnamic hydroxamate (PDB 2IMC), describing L-arginine hydroxamate as an inhibitor of 'modest affinity' relative to these cinnamic hydroxamate derivatives, one of which demonstrated in vivo efficacy in mice without toxicity [1]. The structural comparison revealed that L-arginine hydroxamate binding induces unexpected conformational flexibility at the S1' site, altering the electrostatic environment of the binding pocket—a mechanistic insight not obtainable with the cinnamic hydroxamate series alone [1].

Botulinum neurotoxin metalloprotease inhibition X-ray crystallography

Bacterial Stringent Response Induction: (p)ppGpp Accumulation vs. Untreated Baseline

L-Arginine hydroxamate (designated RHX) functions as a non-functional arginine analog that mimics arginine deprivation and potently induces the RelA-dependent stringent response in Bacillus subtilis [1]. Quantitative measurements demonstrated that treatment with arginine hydroxamate increased the (p)ppGpp/GTP ratio by 3- to 4-fold compared to untreated cells, confirming its efficacy as a stringent response inducer [1]. This property was exploited to demonstrate that sublethal concentrations of arginine hydroxamate restored growth of a Δsmc mutant under non-permissive conditions, an effect attributable specifically to (p)ppGpp accumulation [1]. This stringent-response-inducing activity is a functional consequence of its arginine antimetabolite character and is not reported for Nω-hydroxy-L-arginine (NOHA) or nor-NOHA, which act primarily as enzyme inhibitors rather than amino acid starvation mimics [2].

Stringent response (p)ppGpp signaling Bacillus subtilis amino acid starvation mimic

Selection Agent Potency: Growth Inhibition of Bacillus subtilis vs. L-Arginine Reversal

L-Arginine hydroxamate completely inhibits the growth of Bacillus subtilis prototrophic strain emg50 at a concentration of 10⁻³ M (approximately 189 µg/mL for the free base), an effect that is specifically and most effectively reversed by 2.5 × 10⁻⁴ M L-arginine among all natural amino acids tested [1]. At sub-inhibitory concentrations, arginine hydroxamate at 50 µg/mL on solid salts/glucose medium was sufficient to prevent growth of the prototrophic strain, enabling direct selection of resistant mutants [1]. This selective pressure led to the isolation of 29 mutants from a large population, which were classified into six phenotypic classes with altered regulation of arginine catabolic and biosynthetic enzymes including arginase and ornithine aminotransferase [1]. In contrast, L-argininamide is a substrate for rat liver arginase (kcat 15- to 5000-fold slower than L-arginine) rather than a growth-inhibitory antimetabolite, and neither NOHA nor nor-NOHA are reported to function in this selection capacity [2].

Arginine antimetabolite mutant selection microbial genetics Bacillus subtilis

Hydroxamic Acid Pharmacophore: Structural and Functional Differentiation from Nω-Hydroxyguanidine Analogs

The defining structural feature of N-Hydroxy-L-argininamide (CAS 5699-67-2) is the hydroxamic acid (–CONHOH) group at the C-terminal position, which replaces the carboxylic acid of L-arginine [1]. This contrasts fundamentally with Nω-hydroxy-L-arginine (NOHA) and nor-NOHA, both of which retain the carboxylic acid but bear hydroxylation on the guanidine nitrogen (–NH–C(=NOH)–NH₂) [2]. The hydroxamic acid moiety enables bidentate chelation of transition metal ions including Zn²⁺ (found in BoNT/A light chain and HDAC active sites), Ni²⁺, and Cu²⁺, a property absent in the N-hydroxyguanidine pharmacophore of NOHA/nor-NOHA [3]. The presence of the guanidine group alongside the hydroxamic acid in L-arginine hydroxamate creates a dual recognition element: the guanidine engages arginine-binding pockets while the hydroxamate coordinates catalytic metal ions [4]. Conversely, NOHA and nor-NOHA lack the hydroxamate metal-chelating functionality and instead act through competitive occupancy of the arginase active site, with nor-NOHA achieving a Kd of approximately 50 nM for human arginase I by isothermal titration calorimetry compared to NOHA's Kd of 3.6 µM [2].

Hydroxamic acid metal chelation pharmacophore NOS/arginase pathway

GPRC6A Pharmacological Inactivity: Differentiation from Other Arginine-Related Modulators

In a systematic screen of known NOS and arginase regulators for agonist or antagonist activity at the human G-protein-coupled receptor GPRC6A—a receptor activated by basic amino acids including L-arginine and L-ornithine—L-arginine hydroxamate was explicitly tested and found to be completely inactive as both an agonist and an antagonist [1]. This contrasts with other arginine analogs such as L-arginine β-naphthylamide, agmatine, aminoguanidine, and L-N-α-acetylarginine, which were also inactive, while L-arginine and L-ornithine served as positive controls with established agonist activity [1]. This pharmacological selectivity is significant because Nω-hydroxy-L-arginine (NOHA) has been reported to interact with the arginine-sensing receptor pathway differently, and nor-NOHA has demonstrated systemic vascular effects in vivo through arginase inhibition [2]. The GPRC6A inactivity of L-arginine hydroxamate reduces a potential off-target confounding variable when this compound is used to modulate arginine metabolism through arginase or NOS pathways in cellular systems.

GPRC6A arginine receptor off-target profiling signaling selectivity

Evidence-Backed Application Scenarios for N-Hydroxy-L-argininamide (CAS 5699-67-2) in Research and Industrial Settings


Structure-Based Design of BoNT/A Light Chain Inhibitors Using L-Arginine Hydroxamate as a Conformational Probe

Researchers developing small-molecule inhibitors of botulinum neurotoxin serotype A can utilize N-Hydroxy-L-argininamide as a co-crystallization ligand to probe active-site flexibility. The PDB 2IMB structure (2.41 Å resolution) demonstrates that L-arginine hydroxamate binding induces conformational changes at the S1' subsite not observed with more potent cinnamic hydroxamate inhibitors, revealing cryptic pockets for fragment-based drug design [1]. The guanidine-hydroxamate dual pharmacophore enables exploration of both the arginine-recognition site and the catalytic Zn²⁺ coordination sphere simultaneously, making this compound uniquely suited as a tool for structure-activity relationship (SAR) studies where both binding determinants must be mapped.

Induction and Study of the Bacterial Stringent Response via Arginine Starvation Mimicry

N-Hydroxy-L-argininamide serves as a validated chemical inducer of the RelA-dependent stringent response in Bacillus subtilis and related Gram-positive bacteria, producing a 3- to 4-fold increase in the (p)ppGpp/GTP ratio [2]. This application is invaluable for microbiologists investigating (p)ppGpp-mediated transcriptional reprogramming, antibiotic tolerance, and persistence. Unlike nutrient depletion protocols that introduce confounding variables, arginine hydroxamate treatment provides a specific, titratable, and reversible method to decouple arginine availability from other nutritional signals, enabling precise dissection of amino acid starvation signaling pathways.

Isolation of Arginine Regulatory Mutants in Bacterial Genetics

L-Arginine hydroxamate at 50 µg/mL provides a potent, arginine-reversible selective pressure for isolating regulatory mutants with altered arginine metabolism in Bacillus subtilis, Pseudomonas aeruginosa, and other bacteria [3]. The compound enables positive selection of mutations in genes encoding arginine-responsive transcription factors (e.g., argR, ahr loci), arginine biosynthetic enzymes, and catabolic enzymes including arginase and ornithine aminotransferase. This well-established method, validated since 1977, remains superior to transposon-based approaches when the goal is to isolate specific classes of regulatory rather than null mutations.

Dissection of Arginine Metabolic Pathway Crosstalk Without GPRC6A Confounding Signals

In mammalian cell-based studies investigating the interplay between arginase and nitric oxide synthase pathways, N-Hydroxy-L-argininamide offers a key advantage: its confirmed inactivity at the GPRC6A receptor eliminates confounding signals from this basic-amino-acid-sensing GPCR [4]. When combined with its arginase-modulating properties and the hydroxamic acid group's capacity to inhibit Zn²⁺-dependent enzymes, L-arginine hydroxamate allows researchers to probe the intersection of arginine metabolism, NO signaling, and metalloprotease activity without the experimental noise introduced by GPRC6A-active arginine analogs such as L-arginine or L-ornithine.

Quote Request

Request a Quote for N-Hydroxy-L-argininamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.